molecular formula C20H11FN2O3S B3012531 N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide CAS No. 865248-93-7

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide

Cat. No.: B3012531
CAS No.: 865248-93-7
M. Wt: 378.38
InChI Key: FTZFFLQKCGWBBP-XDOYNYLZSA-N
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Description

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a chromene-carboxamide moiety. The benzothiazole ring is substituted at position 4 with a fluorine atom and at position 3 with a prop-2-ynyl group, while the chromene component includes a 4-oxo group and a carboxamide linkage. The propynyl substituent may enhance lipophilicity or serve as a reactive handle for further derivatization.

Properties

IUPAC Name

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11FN2O3S/c1-2-10-23-18-13(21)7-5-9-17(18)27-20(23)22-19(25)16-11-14(24)12-6-3-4-8-15(12)26-16/h1,3-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZFFLQKCGWBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-fluoro-3-prop-2-ynyl-1,3-benzothiazole and 4-oxochromene-2-carboxylic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could result in a more reduced form. Substitution reactions could introduce new functional groups into the molecule, altering its chemical properties.

Scientific Research Applications

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiazole and chromene derivatives have shown efficacy.

    Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and chromene moieties may bind to specific sites on these targets, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogues

Compound Core Structure Key Substituents Functional Groups
Target Compound Benzothiazol-2-ylidene 4-fluoro, 3-prop-2-ynyl Carboxamide, 4-oxochromene, ylidene
1,2,4-Triazole [7–9] () 1,2,4-Triazole Phenylsulfonyl, 2,4-difluorophenyl Thione, sulfonyl
851175-82-1 () Benzothiazol-4-one Chloromethyl Ketone, amide
  • Heterocyclic Core: The target’s benzothiazole-2-ylidene system contrasts with the 1,2,4-triazole in and the benzothiazol-4-one in .
  • Substituents : The 4-fluoro and propynyl groups in the target differ from the sulfonyl/difluorophenyl () and chloromethyl () substituents, impacting electronic and steric properties.

Spectral Characteristics

Table 2: Spectral Data Comparison

Compound IR Bands (cm⁻¹) NMR Features
Target Compound C=O (1680–1700), C≡C (2100–2250) Aromatic protons, ¹⁹F coupling (4-fluoro)
Hydrazinecarbothioamides [4–6] () C=S (1243–1258), C=O (1663–1682) NH (3150–3319), sulfonyl protons
1,2,4-Triazoles [7–9] () C=S (1247–1255), NH (3278–3414) Triazole protons, sulfonyl groups
  • The target’s IR spectrum would likely exhibit strong C=O (carboxamide) and C≡C (propynyl) stretches, absent in triazole derivatives .
  • The absence of νS-H (~2500–2600 cm⁻¹) in ’s triazoles confirms their thione tautomerism, while the target’s ylidene group may adopt a distinct tautomeric form.

Physicochemical Properties

  • Solubility : The sulfonyl groups in ’s triazoles enhance water solubility compared to the target’s lipophilic chromene and propynyl motifs.
  • Stability : Fluorine in the target improves metabolic stability, while the chloromethyl group in ’s compound may confer reactivity.

Tautomerism and Reactivity

  • The target’s benzothiazol-2-ylidene group may exhibit tautomerism between ylidene and thione forms, analogous to triazole-thiol equilibria in .

Research Findings and Implications

  • Bioactivity : While biological data are absent in the evidence, structural parallels suggest the target may exhibit enhanced kinase inhibition (chromene carboxamide) or antimicrobial activity (benzothiazole) compared to sulfonyl-triazoles or chloromethyl-benzothiazolones .
  • Contradictions : The absence of C=O in ’s triazoles versus its presence in the target highlights functional group-driven divergence in reactivity and binding interactions.

Biological Activity

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

The compound’s structure can be described as follows:

  • Chemical Formula : C16H12FN3O2S
  • Molecular Weight : 341.35 g/mol
  • IUPAC Name : this compound

The presence of fluorine and the benzothiazole moiety suggest potential interactions with biological targets, enhancing its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, fluorinated derivatives have shown enhanced selectivity against histone deacetylases (HDACs), particularly HDAC3, which plays a crucial role in cancer cell proliferation. The compound demonstrated an IC50 value of approximately 95.48 nM in inhibiting HDAC3 activity, indicating its potential as an anticancer agent .

The proposed mechanism involves the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and subsequent modulation of gene expression associated with cell cycle regulation and apoptosis. In vitro studies have shown that treatment with this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in various cancer cell lines, including HepG2 cells .

Antimicrobial Activity

In addition to its anticancer properties, there is preliminary evidence suggesting that the compound may possess antimicrobial activity. Compounds with similar structures have been reported to inhibit bacterial growth by disrupting cellular processes. However, specific studies on the antimicrobial efficacy of this compound are still limited and warrant further investigation.

Study 1: HDAC Inhibition and Antitumor Efficacy

A study focused on a related compound demonstrated that it effectively inhibited tumor growth in xenograft models with a tumor growth inhibition (TGI) rate of 48.89% compared to standard treatments . The study highlighted the compound’s ability to enhance the effects of other chemotherapeutics such as taxol and camptothecin when used in combination therapy.

Study 2: In Vitro Cytotoxicity

In vitro assays revealed that this compound exhibited cytotoxic effects on various cancer cell lines. The IC50 values ranged from 1.30 μM for HepG2 cells to higher values for other cell types, indicating a selective toxicity profile that could be exploited for targeted cancer therapies .

Data Summary

Activity Type IC50 Value (μM) Target Comments
HDAC Inhibition0.095HDAC3Selective inhibition observed
Antitumor Activity1.30HepG2 CellsSignificant growth inhibition
Antimicrobial ActivityTBDBacterial StrainsFurther studies needed

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